针铁矿(Fe(OH)O)

描述

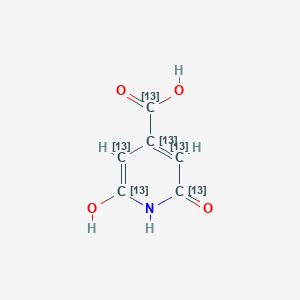

Goethite is a common iron oxide mineral with a chemical formula of FeO(OH). It is often referred to as “limonite” although that term is used more broadly to describe a mixture of various iron oxides and hydroxides . Goethite typically crystallizes in the orthorhombic crystal system, forming prismatic or needle-like crystals, as well as in massive, botryoidal (globular), stalactitic, or earthy forms . Its color can range from yellow-brown to dark brown, and it often exhibits a characteristic dull or earthy luster .

Synthesis Analysis

The formation process of α-FeOOH by air oxidation of Fe(OH)2 suspensions has been studied . The effects of the air flow rate, as well as of the reactant concentration ratio, R (= [(OH)−]/[Fe(II)]), on the reaction product were analyzed .Molecular Structure Analysis

Goethite is an iron oxyhydroxide containing ferric iron. It is the main component of rust and bog iron ore . Goethite’s hardness ranges from 5.0 to 5.5 on the Mohs Scale, and its specific gravity varies from 3.3 to 4.3 . The mineral forms prismatic needle-like crystals (“needle ironstone”) but is more typically massive .Chemical Reactions Analysis

The degradation of imidacloprid (IMD) via abiotic pathways, such as reactive oxygen species (ROS)-based oxidation processes, has been investigated in the goethite (α-FeOOH)-based Fenton-like systems . Hydroxyl radical (•OH) was identified as the key ROS responsible for IMD degradation .Physical And Chemical Properties Analysis

Goethite has a chemical formula of FeO(OH), indicating its composition of iron (Fe), oxygen (O), and hydroxyl groups (OH) . Its color can range from yellow-brown to dark brown, and it often exhibits a characteristic dull or earthy luster . Goethite’s hardness ranges from 5.0 to 5.5 on the Mohs Scale, and its specific gravity varies from 3.3 to 4.3 .科学研究应用

1. 环境界面反应性和表面结构

针铁矿反应性极高,在环境界面反应中发挥着至关重要的作用。对其表面结构的研究,特别是水分子和表面官能团的排列,至关重要,因为它们决定了反应性。利用表面衍射技术进行的研究揭示了一个双羟基、双水末端界面,其中原子弛豫明显,有助于我们了解质子化、H键和吸附平衡和表面水介电常数等特征性表面性质(Ghose 等,2010)。

2. 晶体结构分析

基于单晶 X 射线衍射研究的针铁矿的第一个结构精修提供了对其晶体结构的见解。这项研究揭示了一种略微扭曲的六方密堆积 O 原子排列,这对于理解其物理和化学行为至关重要 (Yang 等,2006)。

3. 古温度计应用

针铁矿独特的氧位点提供了一种评估温度依赖性分馏的新方法,构成了单相古温度计的基础。该应用对于确定针铁矿的形成温度和形成它的水的同位素组成至关重要,为地质和环境研究提供了见解 (Miller 等,2020)。

4. 在微生物影响腐蚀中的作用

针铁矿与微生物(例如还原金属细菌)的相互作用会影响腐蚀过程。研究证明了针铁矿在碳钢的微生物影响腐蚀中的作用,这对于理解和减轻各种工业应用中的腐蚀至关重要 (Little 等,2004)。

5. 环境修复和采矿

了解镍等外来元素如何融入针铁矿对环境和采矿问题具有影响。使用 X 射线吸收光谱进行的研究阐明了天然和合成针铁矿中镍周围的局部环境,这对于环境修复策略至关重要 (Carvalho-E-Silva 等,2003)。

6. 在纳米技术和磁性介质中的应用

从水铁矿中两步生长针铁矿的研究突出了其在纳米技术和磁记录介质中的潜力。对生长条件和粒径的这些研究为在这些先进技术领域中的潜在应用提供了有价值的见解 (Burleson & Penn,2006)。

7. 在环境和工业过程中的催化性能

针铁矿的催化活性在环境和工业过程(例如过氧化氢的分解)的背景下进行了探索。了解这些催化反应对于水处理和环境修复至关重要 (Lin & Gurol,1998)。

作用机制

安全和危害

未来方向

Goethite is an important mineral in various geological and environmental contexts due to its widespread occurrence and its significant role in processes like iron cycling and mineral formation . Future research could focus on the implications of soil mineral-based Fenton-like reactions in the abiotic transformation of pesticide pollutants .

属性

IUPAC Name |

hydroxy(oxo)iron | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.H2O.O/h;1H2;/q+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIXRCIKZIZYPM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

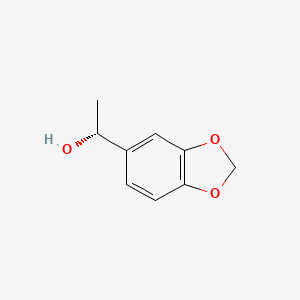

O[Fe]=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeO2H, FeHO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | goethite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Goethite | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318339 | |

| Record name | Akaganeite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow-brown to dark brown mineral; [Merck Index] Yellow-brown odorless powder; Insoluble in water (< 0.5%); [Prince Agri MSDS] | |

| Record name | Goethite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20975 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

12134-57-5, 1310-14-1, 20344-49-4, 12022-37-6 | |

| Record name | Akaganeite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12134-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Goethite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iron hydroxide oxide (Fe(OH)O) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20344-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Goethite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001310141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lepidocrocite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012022376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrated ferric oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020344494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Goethite (Fe(OH)O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Akaganeite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Goethite (Fe(OH)O) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-bromo-3H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B3418176.png)